molecular formula C24H24N6O3S B2955777 N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-76-8

N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2955777
CAS No.: 872994-76-8
M. Wt: 476.56
InChI Key: WHRGVTNVOPBCGO-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2-Methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This core is substituted at the 3-position with an ethyl group linked to a 4-methylbenzamide moiety and at the 6-position with a thioether chain connected to a 2-methoxyphenylamino acetamide group.

Properties

IUPAC Name

N-[2-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-16-7-9-17(10-8-16)24(32)25-14-13-21-28-27-20-11-12-23(29-30(20)21)34-15-22(31)26-18-5-3-4-6-19(18)33-2/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRGVTNVOPBCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a triazole moiety linked to a pyridazine ring, which is known for its diverse biological activities. The molecular formula is C20H22N6O3SC_{20}H_{22}N_{6}O_{3}S, with a molecular weight of approximately 414.49 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells.

Table 1: Anticancer Activity Summary

CompoundIC50 (μM)Target EnzymeReference
Compound A1.95 - 4.24Thymidylate Synthase
Compound B7.26Pemetrexed

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. For instance, certain derivatives have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial profile.

Table 2: Antimicrobial Activity Summary

PathogenInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid synthesis.
  • Cell Cycle Disruption : It has been observed to disrupt the cell cycle in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to target proteins associated with cancer proliferation pathways.

Study on Anticancer Efficacy

A study published in Molecules evaluated various derivatives of triazole-pyridazine compounds against cancer cell lines. The results indicated that modifications in the side chains significantly enhanced their inhibitory effects on cancer cell proliferation.

Study on Antimicrobial Properties

Another research article highlighted the antimicrobial efficacy of related compounds against clinical isolates of bacteria. The findings demonstrated that these compounds could serve as potential leads for developing new antimicrobial agents.

Comparison with Similar Compounds

Key Observations:

The benzylamino group (CAS 872996-08-2) adds aromatic bulk, which may affect binding affinity in biological targets . Methyl and methoxy groups (e.g., 4-methylbenzamide in the target compound) generally improve metabolic stability but may reduce solubility .

Hypothetical Bioactivity Trends :

  • Fluorinated analogs (e.g., CAS 872995-66-9) could exhibit enhanced pharmacokinetic profiles due to fluorine’s metabolic resistance, as seen in pharmaceuticals like fluoxetine .
  • Acetylated derivatives (e.g., CAS 872995-06-7) might serve as prodrugs, with the acetyl group undergoing enzymatic hydrolysis in vivo .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

  • Methodological Answer : The triazolo-pyridazine scaffold can be synthesized via cyclocondensation reactions. For example, reacting hydrazine derivatives with carbonyl-containing intermediates (e.g., pyridazine-3(2H)-thiones) under reflux conditions in ethanol or acetic acid. Key steps include optimizing reaction time (4–12 hours) and temperature (80–100°C) to prevent side products like open-chain thioethers . Characterization via 1H^1H-NMR and LC-MS is critical to confirm cyclization success.

Q. How can researchers ensure regioselectivity during the introduction of the 2-methoxyphenylamino-2-oxoethylthio moiety?

  • Methodological Answer : Regioselectivity is achieved by using protecting groups (e.g., tert-butoxycarbonyl) on the pyridazine nitrogen before thioether formation. Post-functionalization, deprotection under acidic conditions (e.g., TFA in DCM) yields the desired substituent. Monitoring via TLC and adjusting stoichiometry of the thiolating agent (e.g., 2-mercaptoacetamide derivatives) minimizes off-target bonding .

Q. What analytical techniques are essential for verifying the compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 13C^{13}C-NMR and heteronuclear correlation spectroscopy (HSQC) validate carbon environments. Purity ≥95% should be confirmed via reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or microbial enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries) identifies potential binding pockets. Focus on the triazolo-pyridazine core’s π-π stacking and the methoxyphenyl group’s hydrophobic interactions. MD simulations (AMBER/CHARMM) assess stability over 100 ns trajectories, with binding free energies calculated via MM-PBSA .

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